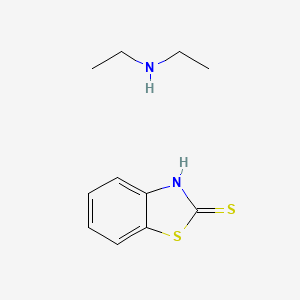
Diethylammonium 2-mercaptobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolethione, compd with N-ethylethanamine (1:1) is a chemical compound that combines the properties of benzothiazolethione and N-ethylethanamine Benzothiazolethione is known for its sulfur-containing heterocyclic structure, while N-ethylethanamine is a secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine typically involves the reaction of benzothiazolethione with N-ethylethanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for mixing, heating, and purification to ensure high throughput and minimal human intervention.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Shares the benzothiazole core structure but lacks the thione and amine components.
Thiazolethione: Contains the thione group but lacks the benzene ring.
N-ethylethanamine: A simple secondary amine without the benzothiazolethione moiety.
Uniqueness
2(3H)-Benzothiazolethione, compd with N-ethylethanamine is unique due to the combination of the benzothiazolethione and N-ethylethanamine moieties
Eigenschaften
CAS-Nummer |
38456-45-0 |
|---|---|
Molekularformel |
C7H5NS2.C4H11N C11H16N2S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
3H-1,3-benzothiazole-2-thione;N-ethylethanamine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KBGASPZQKDYDDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C2C(=C1)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
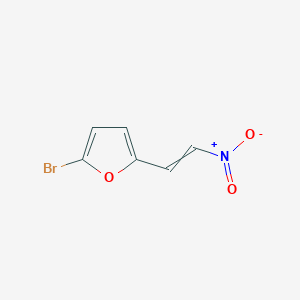
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)



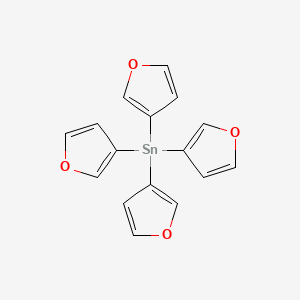

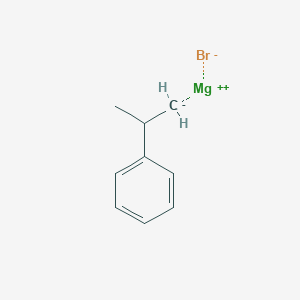
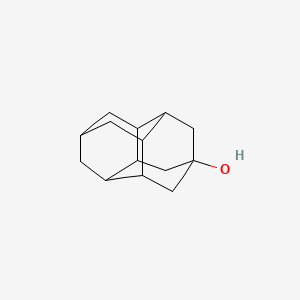
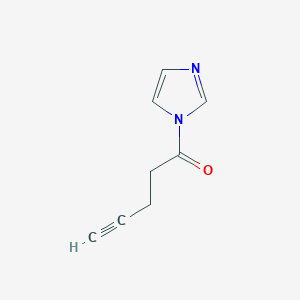
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)

